![molecular formula C14H17BrF3N3O B2414657 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide CAS No. 2320220-08-2](/img/structure/B2414657.png)
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'BPTP' and is synthesized using a specific method. BPTP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
BPTP inhibits PTP1B by binding to the active site of the enzyme and blocking its activity. This results in the activation of insulin signaling pathways and increased glucose uptake in cells. BPTP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. BPTP has been studied for its effects on glucose metabolism, lipid metabolism, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BPTP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PTP1B and does not inhibit other protein tyrosine phosphatases. It is also stable and can be easily synthesized in large quantities. However, BPTP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Orientations Futures
Future research on BPTP could focus on its potential use in the treatment of type 2 diabetes and obesity. Further studies could investigate the effects of BPTP on glucose and lipid metabolism, inflammation, and insulin signaling pathways. Additionally, BPTP could be studied for its potential use in other diseases that involve dysregulated insulin signaling, such as cancer and neurodegenerative disorders.
In conclusion, BPTP is a chemical compound that has significant potential for use in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on BPTP could lead to the development of new treatments for type 2 diabetes, obesity, and other diseases.
Méthodes De Synthèse
The synthesis of BPTP involves a series of chemical reactions that require specific reagents and conditions. The method involves the reaction of 5-bromo-3-chloropyridine with 1-(2,2,2-trifluoroethyl)piperidin-4-amine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling agent to obtain the final product, BPTP.
Applications De Recherche Scientifique
BPTP has been studied extensively for its potential applications in various scientific research fields. It has been found to be a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism. BPTP has been studied for its potential use in the treatment of type 2 diabetes and obesity.
Propriétés
IUPAC Name |
5-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O/c15-12-5-11(7-19-8-12)13(22)20-6-10-1-3-21(4-2-10)9-14(16,17)18/h5,7-8,10H,1-4,6,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFROSIFLKQFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)
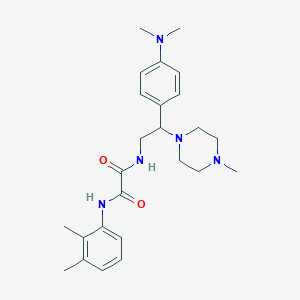
![8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414580.png)
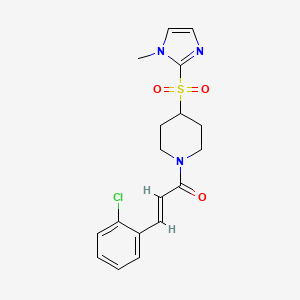
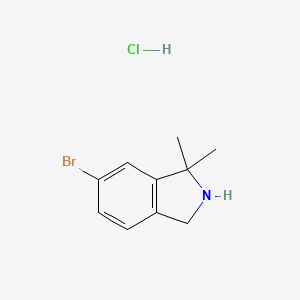

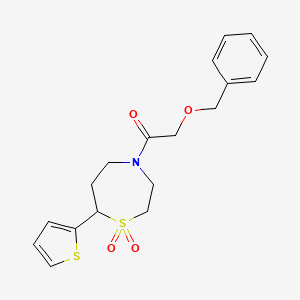

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)
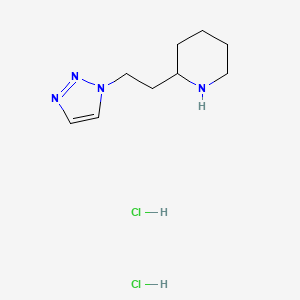

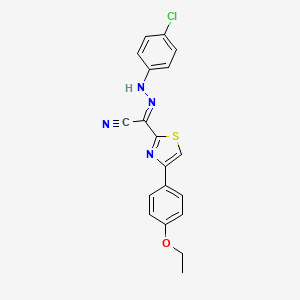
![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)